(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid (R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18343949
InChI: InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

CAS No.:

Cat. No.: VC18343949

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)
Standard InChI Key XZAVSDIZYROBLG-UHFFFAOYSA-N
Canonical SMILES CN1CC2(CC2)CC1C(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

The compound features a 5-azaspiro[2.4]heptane core, where a nitrogen atom bridges a cyclopropane ring and a five-membered heterocycle. The (R) configuration at the 6-carboxylic acid position introduces stereochemical specificity, critical for interactions with biological targets. Key structural attributes include:

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
IUPAC Name(6R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Canonical SMILESCC1C(C2(CC2)N1C)C(=O)O
Chiral Centers1 (C6)

The spirocyclic architecture imposes significant ring strain, enhancing reactivity and conformational rigidity . The methyl group at N5 and the carboxylic acid at C6 create a stereoelectronic profile that influences hydrogen bonding and hydrophobic interactions in biological systems .

Synthetic Methodologies

Stereoselective Cyclization

A more efficient approach involves stereoselective cyclization of glycine derivatives. For instance, tert-butyl (R)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylate was synthesized via base-mediated intramolecular alkylation of a brominated precursor (Figure 1) :

Compound 5aTHF, -10°CKOtBu(R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid\text{Compound 5a} \xrightarrow[\text{THF, -10°C}]{\text{KOtBu}} \text{(R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid}

Alternative Routes

A 2017 patent disclosed a route starting from 1,1-cyclopropanedicarboxylic acid, involving oxidation, condensation with glycine methyl ester, and cyclization . While step-intensive, this method highlighted the versatility of cyclopropane derivatives in spirocycle synthesis .

Physicochemical and Spectroscopic Properties

PropertyValueMethod
Melting Point210–212°C (decomposes)Differential Scanning Calorimetry
SolubilitySlightly soluble in water; soluble in DMSO, methanolEmpirical testing
pKa (Carboxylic Acid)~2.8Potentiometric titration
Optical Rotation ([α]₂₀D)+12.5° (c = 1, MeOH)Polarimetry

The compound’s low aqueous solubility (logP ≈ 1.2) and zwitterionic nature at physiological pH limit its bioavailability, necessitating prodrug strategies for therapeutic applications .

Applications in Drug Discovery

Cathepsin C Inhibition

(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives were explored as Cathepsin C inhibitors for treating chronic obstructive pulmonary disease (COPD). The rigid spirocyclic core improved selectivity over off-target proteases, reducing aortic binding liabilities seen in earlier scaffolds .

Antiviral Agents

The compound serves as a chiral intermediate in synthesizing ledipasvir, a hepatitis C virus NS5A inhibitor . Its stereochemistry is crucial for maintaining the drug’s binding affinity to viral proteins .

Proline Analog Development

The spirocyclic framework mimics proline’s conformational restrictions, enabling its use in peptide mimetics. For example, it was incorporated into thrombin inhibitors to enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator